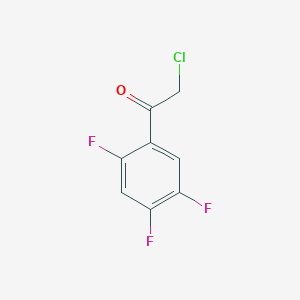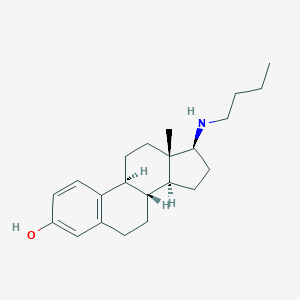
Buame
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buame is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Buame is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of Buame is not fully understood. However, it is believed that Buame interacts with specific biological targets, including enzymes and receptors. Buame is known to inhibit the activity of certain enzymes, which can lead to the modulation of specific biological pathways. Buame is also known to bind to specific receptors, which can lead to the activation or inhibition of specific biological pathways.
Efectos Bioquímicos Y Fisiológicos
Buame has been shown to have various biochemical and physiological effects. Buame has been shown to inhibit the activity of certain enzymes, which can lead to the modulation of specific biological pathways. Buame has also been shown to bind to specific receptors, which can lead to the activation or inhibition of specific biological pathways. Buame has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Buame has several advantages for lab experiments. Buame is a synthetic compound, which means that it can be easily synthesized in large quantities. Buame is also stable, which means that it can be stored for extended periods without degradation. Buame is also highly selective, which means that it can target specific biological pathways with minimal off-target effects.
However, Buame also has limitations for lab experiments. Buame is a relatively new compound, which means that its mechanism of action and potential applications are not fully understood. Buame is also expensive, which can limit its use in large-scale experiments. Buame is also highly toxic, which means that it must be handled with care.
Direcciones Futuras
There are several future directions for Buame research. One potential direction is the investigation of Buame's potential applications in the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the development of novel drugs that can target specific biological pathways using Buame as a lead compound. Additionally, the investigation of Buame's mechanism of action and its interactions with specific biological targets could lead to the development of new therapeutic strategies.
Métodos De Síntesis
Buame is a synthetic compound that is synthesized using a multi-step process. The synthesis of Buame involves the reaction of various chemical compounds, including 4-bromoaniline, ethyl 2-bromoacetate, and triethylamine. The reaction is carried out in the presence of a catalyst, which facilitates the formation of Buame. The final product is purified using chromatography techniques to obtain a pure form of Buame.
Aplicaciones Científicas De Investigación
Buame is widely used in scientific research to investigate its potential applications in various fields. Buame is primarily used in medicinal chemistry research to develop novel drugs that can target specific biological pathways. Buame is also used in chemical biology research to investigate the mechanism of action of various biological processes.
Propiedades
Número CAS |
137539-90-3 |
|---|---|
Nombre del producto |
Buame |
Fórmula molecular |
C22H33NO |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-(butylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H33NO/c1-3-4-13-23-21-10-9-20-19-7-5-15-14-16(24)6-8-17(15)18(19)11-12-22(20,21)2/h6,8,14,18-21,23-24H,3-5,7,9-13H2,1-2H3/t18-,19-,20+,21+,22+/m1/s1 |
Clave InChI |
FSASUYCRSCVLGC-AANPDWTMSA-N |
SMILES isomérico |
CCCCN[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
SMILES canónico |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Sinónimos |
buame |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



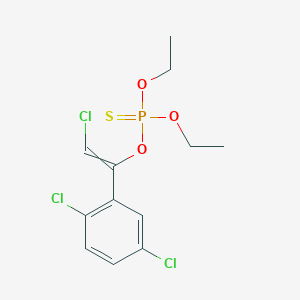
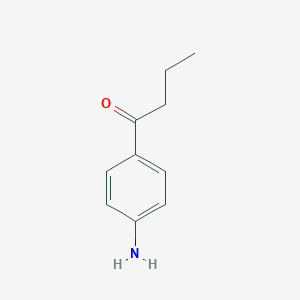
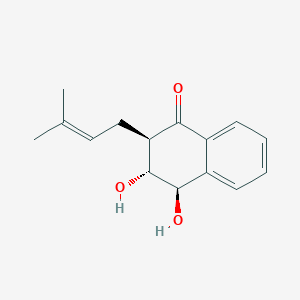
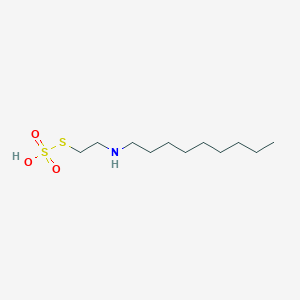
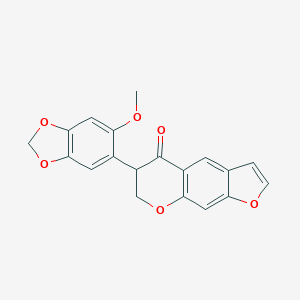

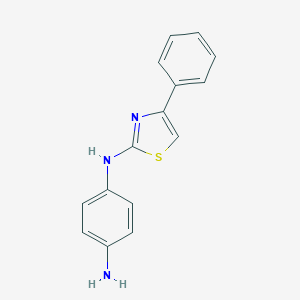
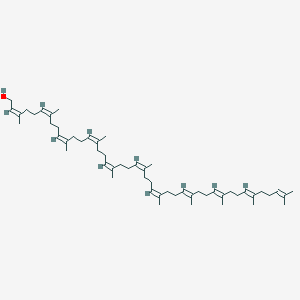
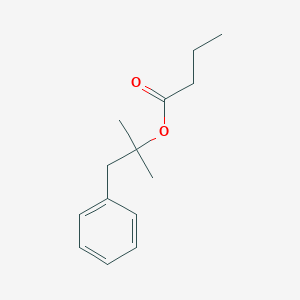
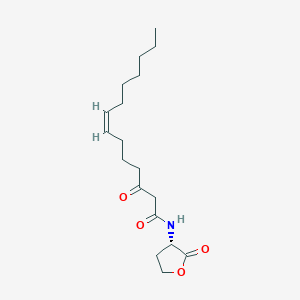
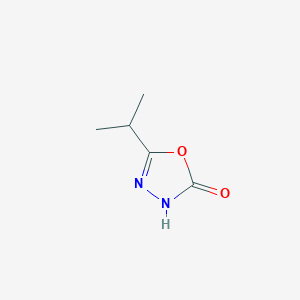
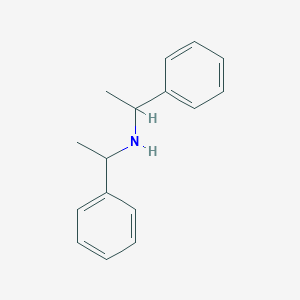
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
